molecular formula C7H8ClNO B1222851 5-Chloro-2-methoxyaniline CAS No. 95-03-4

5-Chloro-2-methoxyaniline

Cat. No.: B1222851
CAS No.: 95-03-4
M. Wt: 157.6 g/mol
InChI Key: WBSMIPLNPSCJFS-UHFFFAOYSA-N
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Safety and Hazards

5-Chloro-2-methoxyaniline is classified as dangerous . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to handle it with care, using protective gloves and eyewear .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxyaniline plays a role in biochemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the hydroxylation and demethylation of the compound, leading to the formation of metabolites that can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as liver and kidney damage, have been reported at high doses of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include hydroxylation and demethylation reactions, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be preferentially taken up by liver cells due to the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the endoplasmic reticulum, where it can interact with metabolic enzymes and affect protein synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Chloro-2-methoxyaniline is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties due to these positional differences .

Properties

IUPAC Name

5-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMIPLNPSCJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4274-03-7 (hydrochloride)
Record name 5-Chloroanisidine
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DSSTOX Substance ID

DTXSID0059116
Record name 5-Chloro-2-methoxybenzenamine
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-03-4
Record name 5-Chloro-2-methoxyaniline
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Record name 5-Chloroanisidine
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Record name 5-Chloro-2-methoxyaniline
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Record name Benzenamine, 5-chloro-2-methoxy-
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Record name 5-Chloro-2-methoxybenzenamine
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Record name 5-chloro-o-anisidine
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Record name 5-CHLORO-O-ANISIDINE
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Synthesis routes and methods I

Procedure details

Following the general procedure I, 0.25 mol of 4,5-dichloro-2-methoxyaniline in 200 ml of water and 60 ml of concentrated hydrochloric acid are hydrogenated in the presence of the catalyst from Example 1 at 180° C. over the course of 45 minutes under a hydrogen pressure of 100 atmospheres gauge. 5-Chloro-2-methoxyaniline is obtained in a yield of 40% and a purity of 74%.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.037 mol (7 g) of 4-chloro-2-nitroanisole is dissolved in 100 ml of absolute alcohol and 3 g of nickel prepared by the RANEY process are added. The solution is hydrogenated at atmospheric pressure and at room temperature while stirring. The catalyst is separated and then washed with two portions of 20 ml of boiling ethanol. The alcoholic solution is concentrated under reduced pressure; the 2-amino-4-chloroanisole crystallizes.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-chloro-2-methoxyaniline in measuring AST activity?

A: this compound, when converted to its diazonium salt form (Fast Red RC), acts as a chromogenic reagent in the assay. [] While the research paper doesn't delve into the exact reaction mechanism, it highlights that the diazonium salt likely reacts with a product of the AST-catalyzed reaction, forming a colored compound. The intensity of the color is directly proportional to the AST activity in the sample.

Q2: What are the advantages of using this compound (Fast Red RC) compared to other diazonium salts for this application?

A: The research paper specifically highlights the enhanced pH stability of the dye formed by Fast Red RC compared to other diazonium salts. [] This stability is crucial for accurate and reliable measurement of AST activity, as it ensures consistent color development and minimizes variations due to slight pH fluctuations. Additionally, the use of dimethylformamide and methanol further enhances and stabilizes color development, contributing to the method's robustness. []

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